molecular formula C12H11BrO4 B1501960 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester CAS No. 885271-18-1

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Cat. No.: B1501960
CAS No.: 885271-18-1
M. Wt: 299.12 g/mol
InChI Key: IAWIMKNVCBGEGU-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a brominated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a carboxylic acid methyl ester group at the 3rd position of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester typically involves the following steps:

  • Starting Material: The synthesis often begins with a suitable chromene derivative, such as 2H-chromene-3-carboxylic acid methyl ester.

  • Bromination: Bromination of the chromene ring at the 6th position is achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

  • Methoxylation: Introduction of the methoxy group at the 8th position can be accomplished using methanol in the presence of a strong base like potassium carbonate.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles like sodium azide or thiols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Chromene derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of chromene derivatives in treating various diseases. Industry: Chromene derivatives are used in the development of new materials with unique properties, such as UV protection and antioxidant activity.

Mechanism of Action

The mechanism by which 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the methoxy group.

  • 6-Bromo-8-hydroxy-2H-chromene-3-carboxylic acid methyl ester: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-15-10-5-9(13)4-7-3-8(12(14)16-2)6-17-11(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWIMKNVCBGEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696261
Record name Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-18-1
Record name Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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